molecular formula C9H7ClN4O B8255123 1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone

1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone

Cat. No.: B8255123
M. Wt: 222.63 g/mol
InChI Key: SLILCNKDGFOZOJ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone is an organic compound that features a chlorinated phenyl group and a tetrazole ring connected by an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzoyl chloride with sodium azide to form 2-chlorobenzoyl azide, which then undergoes cyclization to form the tetrazole ring. The reaction conditions typically include:

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Temperature: 0-25°C
  • Catalysts: Triethylamine or other bases

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products:

    Oxidation: Formation of 2-chlorobenzoic acid or other oxidized products.

    Reduction: Formation of 1-(2-chlorophenyl)-2-(2-tetrazolyl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmacophore in drug design, particularly for developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby influencing biochemical pathways.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-2-(1H-tetrazol-5-yl)ethanone
  • 1-(2-Chlorophenyl)-2-(2H-tetrazol-5-yl)ethanone
  • 1-(2-Chlorophenyl)-2-(3H-tetrazol-5-yl)ethanone

Comparison: 1-(2-Chlorophenyl)-2-(2-tetrazolyl)ethanone is unique due to the specific positioning of the tetrazole ring, which can influence its reactivity and binding properties. Compared to other similar compounds, it may exhibit different chemical and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O/c10-8-4-2-1-3-7(8)9(15)5-14-12-6-11-13-14/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLILCNKDGFOZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CN2N=CN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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